Cas no 1019508-29-2 (1-(6-nitropyridin-3-yl)piperidin-4-one)

1-(6-nitropyridin-3-yl)piperidin-4-one 化学的及び物理的性質
名前と識別子
-
- 4-Piperidinone, 1-(6-nitro-3-pyridinyl)-
- 1-(6-nitropyridin-3-yl)piperidin-4-one
-
- インチ: 1S/C10H11N3O3/c14-9-3-5-12(6-4-9)8-1-2-10(11-7-8)13(15)16/h1-2,7H,3-6H2
- InChIKey: LNXHZQNFRZOOAW-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C([N+]([O-])=O)N=C2)CCC(=O)CC1
計算された属性
- せいみつぶんしりょう: 221.080041g/mol
- どういたいしつりょう: 221.080041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
- ぶんしりょう: 221.21g/mol
1-(6-nitropyridin-3-yl)piperidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A861985-1g |
1-(6-Nitropyridin-3-yl)piperidin-4-one |
1019508-29-2 | 95% | 1g |
$467.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314624-250mg |
1-(6-Nitropyridin-3-yl)piperidin-4-one |
1019508-29-2 | 95% | 250mg |
¥1744 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314624-1g |
1-(6-Nitropyridin-3-yl)piperidin-4-one |
1019508-29-2 | 95% | 1g |
¥4264 | 2023-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00893669-1g |
1-(6-Nitropyridin-3-yl)piperidin-4-one |
1019508-29-2 | 95% | 1g |
¥3042.0 | 2023-04-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314624-2.5g |
1-(6-Nitropyridin-3-yl)piperidin-4-one |
1019508-29-2 | 95% | 2.5g |
¥8356 | 2023-03-01 | |
A2B Chem LLC | AV96114-10g |
1-(6-Nitropyridin-3-yl)piperidin-4-one |
1019508-29-2 | 95% | 10g |
$1874.00 | 2024-04-20 | |
A2B Chem LLC | AV96114-100mg |
1-(6-Nitropyridin-3-yl)piperidin-4-one |
1019508-29-2 | 95% | 100mg |
$185.00 | 2024-04-20 | |
A2B Chem LLC | AV96114-2.5g |
1-(6-Nitropyridin-3-yl)piperidin-4-one |
1019508-29-2 | 95% | 2.5g |
$875.00 | 2024-04-20 | |
Aaron | AR01B3DQ-50mg |
1-(6-nitropyridin-3-yl)piperidin-4-one |
1019508-29-2 | 95% | 50mg |
$155.00 | 2025-03-30 | |
Aaron | AR01B3DQ-1g |
1-(6-nitropyridin-3-yl)piperidin-4-one |
1019508-29-2 | 95% | 1g |
$585.00 | 2025-02-09 |
1-(6-nitropyridin-3-yl)piperidin-4-one 関連文献
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
1-(6-nitropyridin-3-yl)piperidin-4-oneに関する追加情報
Introduction to 1-(6-nitropyridin-3-yl)piperidin-4-one (CAS No. 1019508-29-2)
1-(6-nitropyridin-3-yl)piperidin-4-one is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. With the CAS number 1019508-29-2, this molecule has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The nitropyridine moiety and the piperidine ring contribute to its distinctive chemical properties, making it a valuable scaffold for developing novel therapeutic agents.
The compound's structure, featuring a nitro group at the 6-position of the pyridine ring and a piperidinone moiety at the 4-position, imparts both electronic and steric influences that are critical for its biological activity. This arrangement allows for diverse interactions with biological targets, making it a promising candidate for further exploration in drug design.
In recent years, there has been growing interest in nitro-containing heterocycles due to their versatility in modulating biological pathways. The nitro group in 1-(6-nitropyridin-3-yl)piperidin-4-one can undergo various chemical transformations, including reduction to an amine or diazotization, which can lead to the synthesis of more complex derivatives. These transformations are particularly relevant in the context of developing new pharmacophores with enhanced efficacy and reduced toxicity.
One of the most compelling aspects of this compound is its potential role in addressing neurological disorders. The piperidine ring is a common structural feature in many drugs that target central nervous system (CNS) receptors. By incorporating a nitropyridine moiety, 1-(6-nitropyridin-3-yl)piperidin-4-one may exhibit properties that make it suitable for treating conditions such as depression, anxiety, and cognitive impairments. Current research is exploring its interactions with serotonin and dopamine receptors, which are key targets in CNS pharmacology.
Furthermore, the compound's ability to act as a modulator of enzyme activity has also been investigated. Enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) are implicated in various inflammatory processes, and nitroaromatic compounds have shown promise in inhibiting these enzymes. The presence of the nitro group in 1-(6-nitropyridin-3-yl)piperidin-4-one suggests that it may have similar inhibitory effects, potentially leading to new anti-inflammatory therapies.
The synthesis of 1-(6-nitropyridin-3-yl)piperidin-4-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by cyclization steps. Advances in catalytic methods have enabled more efficient synthesis of this compound, reducing the environmental impact and cost associated with its production.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 1-(6-nitropyridin-3-yl)piperidin-4-one with biological targets. These studies provide insights into how the compound interacts with receptors and enzymes at the molecular level, guiding the design of more potent derivatives. Additionally, virtual screening techniques have been employed to identify potential lead compounds based on their structural similarity to known active molecules.
The pharmacokinetic properties of 1-(6-nitropyridin-3-yl)piperidin-4-one are also under investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its therapeutic potential. Preclinical studies are being conducted to assess its bioavailability and metabolic stability, which will inform future clinical trials and drug development strategies.
In conclusion, 1-(6-nitropyridin-3-yl)piperidin-4-one (CAS No. 1019508-29-2) represents a fascinating area of research in pharmaceutical chemistry. Its unique structural features and potential applications in treating neurological and inflammatory disorders make it a compelling candidate for further investigation. As research continues to uncover new insights into its biological activity and synthetic pathways, this compound is poised to play a significant role in the development of next-generation therapeutics.
1019508-29-2 (1-(6-nitropyridin-3-yl)piperidin-4-one) 関連製品
- 2137560-43-9(2-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrimidin-5-amine)
- 1314673-44-3(1-(3-bromo-4-chlorophenyl)cyclopropane-1-carbonitrile)
- 2229029-73-4(4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one)
- 39787-83-2(2-methoxy-4-nitrobenzoyl chloride)
- 1326812-49-0(4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 620546-41-0(methyl 2-{(2Z)-2-(4-bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoate)
- 1806423-81-3(5-Methoxy-2,3,4-trifluoropyridine)
- 35212-95-4(Methyl 4-Chlorobenzobthiophene-2-carboxylate)
- 1281314-77-9(1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde)
- 2138249-18-8(1-{9-oxatricyclo5.2.1.0,1,6decan-5-yl}piperidine-4-carboxylic acid)




